エフェドリン塩酸塩

概要

科学的研究の応用

Etafedrine has been used in various scientific research applications, including:

Chemistry: As a model compound for studying β2 adrenoreceptor agonists.

Biology: In studies related to bronchial tree receptors and their role in respiratory conditions.

Industry: In the development of decongestants and other respiratory medications.

作用機序

エタフェドリンは選択的β2アドレナリン受容体作動薬として作用し、気管支樹のβ2アドレナリン受容体に特異的に作用します . この作用により、気管支けいれんが緩和され、呼吸器系の気流が改善されます。 エフェドリンやチラミンとは異なり、エタフェドリンはエピネフリンやノルエピネフリンの放出を誘導しません .

生化学分析

Biochemical Properties

It is known to act as a beta-2 adrenoceptor agonist . This suggests that it interacts with beta-2 adrenoceptors, a type of protein found on the surface of cells, particularly in the lungs. The nature of these interactions is likely to involve binding to the receptor, triggering a biochemical reaction within the cell.

Cellular Effects

Etafedrine Hydrochloride’s role as a beta-2 adrenoceptor agonist suggests that it has significant effects on various types of cells, particularly those in the lungs. By binding to beta-2 adrenoceptors, Etafedrine Hydrochloride can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The exact molecular mechanism of Etafedrine Hydrochloride is not fully understood. As a beta-2 adrenoceptor agonist, it likely exerts its effects at the molecular level by binding to beta-2 adrenoceptors on the surface of cells. This binding could lead to the activation of intracellular signaling pathways, changes in gene expression, and alterations in cellular metabolism .

準備方法

エタフェドリンは、エフェドリンをヨウ化エチルでアルキル化することにより合成できます . エタフェドリンの塩酸塩は、ジエチルエーテル中のエチルエフェドリンの溶液に塩化水素を吹き込むことにより調製されます . 工業生産方法では、通常、これらの手順により、化合物の純度と有効性を確保します。

化学反応の分析

エタフェドリンは、次のようないくつかの種類の化学反応を起こします。

酸化: この反応は、酸素の付加または水素の除去を伴います。一般的な試薬には、過マンガン酸カリウムや過酸化水素などがあります。

還元: この反応は、水素の付加または酸素の除去を伴います。一般的な試薬には、水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどがあります。

置換: この反応は、ある原子または原子団を別の原子または原子団と置き換えることを伴います。一般的な試薬には、ハロゲンや求核剤などがあります。

これらの反応によって生成される主要な生成物は、使用される特定の条件と試薬によって異なります。

科学研究への応用

エタフェドリンは、次のような様々な科学研究に応用されてきました。

化学: β2アドレナリン受容体作動薬を研究するためのモデル化合物として。

生物学: 気管支樹の受容体とその呼吸器疾患における役割に関する研究において。

医学: 気管支の閉塞や気管支けいれんを特徴とする病気(急性気管支炎、慢性気管支炎、気管支喘息など)の治療のための気管支拡張薬として.

産業: 鼻詰まり解消薬やその他の呼吸器系薬の開発において。

類似化合物との比較

エタフェドリンは、エフェドリンやプソイドエフェドリンなどの他の化合物と類似しています。 エピネフリンやノルエピネフリンの放出を誘導することなく、β2アドレナリン受容体に選択的に作用する点が特徴です . これにより、これらの神経伝達物質の放出に関連する副作用が少ない、より標的を絞った気管支拡張薬となります。

類似化合物

エフェドリン: 血圧低下、アレルギー性疾患、気管支喘息、鼻詰まりなどの治療に使用されるアルファおよびベータアドレナリン作動薬.

プソイドエフェドリン: 鼻腔内の血管を収縮させ、鼻詰まりを解消する鼻詰まり解消薬。

生物活性

Etafedrine hydrochloride, also known as ethylephedrine, is a sympathomimetic agent primarily recognized for its role as a bronchodilator. This compound is structurally related to ephedrine but exhibits distinct pharmacological properties due to its selective action on beta-2 adrenergic receptors. This article delves into the biological activity of etafedrine hydrochloride, examining its mechanisms, pharmacokinetics, therapeutic applications, and relevant research findings.

Etafedrine acts as a selective β2-adrenergic receptor agonist , which is crucial for its bronchodilatory effects. Unlike ephedrine, which stimulates both alpha and beta adrenergic receptors and induces the release of norepinephrine, etafedrine selectively binds to β2 receptors without significantly increasing norepinephrine release. This selectivity minimizes cardiovascular side effects, making it a safer option for patients with respiratory conditions .

- Receptor Binding : Etafedrine has a higher affinity for β2 receptors compared to β1 receptors, leading to effective relaxation of bronchial smooth muscle.

- Physiological Effects : Activation of β2 receptors results in increased adenylate cyclase activity, elevating cyclic AMP levels and promoting bronchodilation .

Pharmacokinetics

The pharmacokinetic profile of etafedrine hydrochloride shares similarities with that of ephedrine:

- Absorption : Etafedrine is readily absorbed from the gastrointestinal tract, with peak plasma concentrations typically reached within one hour after oral administration. For instance, a single oral dose of 24 mg results in an average peak plasma concentration of approximately 0.10 mg/L .

- Volume of Distribution : The volume of distribution is around 3 L/kg, indicating extensive tissue distribution .

- Elimination : The drug is primarily excreted through urine, with a half-life that allows for sustained therapeutic effects .

Therapeutic Applications

Etafedrine hydrochloride has been utilized in various clinical settings:

- Bronchodilation : It is primarily used to alleviate symptoms associated with asthma and chronic obstructive pulmonary disease (COPD) by inducing bronchodilation.

- Combination Therapy : Historically, etafedrine was included in combination products aimed at enhancing respiratory function .

Case Studies and Research Findings

Several studies have investigated the efficacy and safety profile of etafedrine hydrochloride:

- Clinical Efficacy : A study demonstrated that etafedrine effectively reduced bronchospasm in patients with asthma when compared to placebo. The bronchodilator effect was significant within 30 minutes post-administration and lasted for several hours.

- Comparative Analysis : In a comparative study against ephedrine, etafedrine showed superior selectivity for β2 receptors and reduced cardiovascular stimulation, which is particularly beneficial for patients with underlying heart conditions .

- Pharmacodynamics : Research highlighted that the direct action on β2 receptors leads to a more controlled bronchodilation response without the adverse effects associated with non-selective sympathomimetics like ephedrine .

Summary Table of Key Properties

| Property | Etafedrine Hydrochloride |

|---|---|

| Chemical Formula | C12H19NO |

| Molecular Weight | 193.28 g/mol |

| Mechanism of Action | Selective β2-adrenergic receptor agonist |

| Primary Use | Bronchodilator for asthma and COPD |

| Absorption | Rapidly absorbed from the GI tract |

| Peak Plasma Concentration | ~0.10 mg/L after 24 mg dose |

| Elimination Route | Urinary excretion |

特性

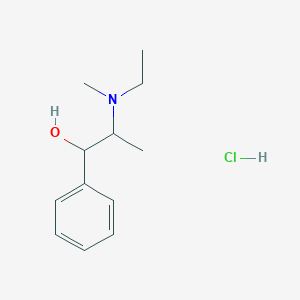

IUPAC Name |

2-[ethyl(methyl)amino]-1-phenylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO/c1-4-13(3)10(2)12(14)11-8-6-5-7-9-11/h5-10,12,14H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRVLBORJKFZWMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C)C(C)C(C1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

5591-29-7 (hydrochloride) | |

| Record name | Etafedrine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007681790 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID20864101 | |

| Record name | 2-Ethylmethylamino-1-phenylpropan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20864101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7681-79-0 | |

| Record name | Etafedrine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7681-79-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Etafedrine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007681790 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Ethylmethylamino-1-phenylpropan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20864101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Etafedrine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.798 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。